BenchChemオンラインストアへようこそ!

7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid

BDK inhibition BCAA metabolism allosteric kinase inhibitors

7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1098354-02-9) is a halogenated benzo[b]thiophene-2-carboxylic acid derivative (molecular formula C₁₀H₇BrO₂S, molecular weight 271.13 g/mol). It features a bromine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the benzothiophene core, making it a versatile building block for pharmaceutical and agrochemical research.

Molecular Formula C10H7BrO2S
Molecular Weight 271.13 g/mol
CAS No. 1098354-02-9
Cat. No. B6614281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
CAS1098354-02-9
Molecular FormulaC10H7BrO2S
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=CC=C2Br)C(=O)O
InChIInChI=1S/C10H7BrO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyHXBQFBZQINXXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 1098354-02-9): Core Properties and Sourcing Guide


7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 1098354-02-9) is a halogenated benzo[b]thiophene-2-carboxylic acid derivative (molecular formula C₁₀H₇BrO₂S, molecular weight 271.13 g/mol) . It features a bromine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the benzothiophene core, making it a versatile building block for pharmaceutical and agrochemical research . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs and is commercially available from multiple suppliers in research-grade quantities (typically ≥95% purity) .

Why Generic Substitution of 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid Fails in Drug Discovery


Substitution among benzothiophene-2-carboxylic acid analogs is not straightforward due to the profound impact of halogen position and identity on both biological activity and physicochemical properties. In the well-characterized BDK inhibitor series, the shift from a 3,6-dichloro substitution pattern (BT2, IC₅₀ = 3.19 μM against BDK) to alternative halogen placements produces marked differences in potency, metabolic stability (BT2 shows no degradation over 240 minutes), and in vivo pharmacokinetics (BT2 terminal half-life = 730 minutes) [1]. Literature on the benzothiophene chemotype consistently demonstrates that the 7-position bromine substituent, combined with the 3-methyl and 2-carboxylic acid functional groups, creates a unique steric and electronic environment that cannot be replicated by chloro‑, fluoro‑, or unsubstituted analogs [2]. Selecting a non-optimized analog risks loss of target engagement, altered selectivity profiles, or unacceptable pharmacokinetic performance.

Quantitative Differentiation Evidence for 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid Against Closest Analogs


BDK Allosteric Inhibition: Halogen-Position Specificity and Pharmacokinetic Divergence in the Benzothiophene Carboxylate Series

The benzothiophene-2-carboxylic acid scaffold is a proven pharmacophore for allosteric BDK inhibition. The prototypical compound BT2 (3,6-dichloro substitution) exhibits an IC₅₀ of 3.19 μM against BDK, terminal half-life of 730 min, and demonstrates zero degradation over 240 min in metabolic stability assays, significantly outperforming the earlier allosteric inhibitor (S)-CPP [1]. Within this scaffold, halogen position dramatically modulates activity: the 3-chloro-6-fluoro analog BT2F retains BDK inhibitory activity and augments BCKDC flux in cellular and patient-derived hepatocyte models, while halogen repositioning or replacement with non-halogenated analogs generally abrogates BDK binding [1]. The 7-bromo-3-methyl substitution pattern constitutes a distinct regioisomeric series within this class, offering a different vector for structure-activity relationship (SAR) exploration that is complementary to the 3,6-dihalo series, but peer-reviewed head-to-head BDK activity data for this specific CAS number remain absent from the published literature.

BDK inhibition BCAA metabolism allosteric kinase inhibitors

Antitubercular Activity: Bromine Position as a Key Determinant of Mycobacterial Potency in Benzo[b]thiophene-2-carboxylic Acid Derivatives

In a systematic SAR study of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra, the 7‑bromo‑substituted analog (designated compound 7b) demonstrated high activity against multidrug‑resistant M. tuberculosis strains (A‑ and D‑MDR‑MTB/MTB), with MIC values ranging from 2.73 to 22.86 μg/mL [1]. The study explicitly reports that replacement of the chloro group by a bromo group (compound 7a) offers an advantage in inhibition of M. bovis BCG growth, resulting in a dramatic enhancement of activity [1]. Additionally, the benzo[b]thiophene-2-carboxylic acid scaffold demonstrated low cytotoxicity and high selectivity indices against human cancer cell lines (HeLa, Panc-1, THP-1), supporting the development of this chemotype for antitubercular applications [1]. While the antitubercular study tested the core scaffold (compound 7b; 7‑bromo substitution), the specific 2‑carboxylic acid‑substituted variant corresponding to CAS 1098354‑02‑9 was not directly assayed; the carboxylic acid functionality at the 2‑position is a critical pharmacophoric element for target engagement, and its presence in this compound provides a direct synthetic entry point for generating the active amide and ester derivatives evaluated in the published study [1].

antitubercular agents Mycobacterium tuberculosis MDR-TB

Anti-inflammatory Potential: Bromo-Benzothiophene Carboxamide Derivatives Demonstrate Superior Potency to Classical NSAIDs

Bromo‑benzothiophene carboxamide derivatives synthesized from brominated benzothiophene‑carboxylic acid precursors have been evaluated for analgesic and anti‑inflammatory activity. Compounds 4, 6, and 8 in this series attenuated nociception and inflammation at concentrations lower than those required for the classical NSAID ibuprofen in standardized preclinical pain and inflammation models [1]. The bromo substituent on the benzothiophene core is a structural feature shared across the active compounds in this study, distinguishing this series from non‑halogenated or chloro‑substituted benzothiophene carboxamides that were less extensively profiled [1]. The carboxylic acid intermediate (CAS 1098354‑02‑9) serves as the key synthetic precursor for accessing these carboxamide derivatives via standard amide coupling chemistry, enabling systematic exploration of this enhanced anti‑inflammatory chemotype [1].

anti-inflammatory agents NSAID alternatives analgesic development

Kinase Selectivity Profiling: The 7-Bromo-3-methyl Benzothiophene Scaffold in Multi-Kinase Inhibitor Development

Benzothiophene carboxylate derivatives have been disclosed in patent literature as kinase inhibitors with activity across multiple kinase targets. Select benzothiophene‑2‑carboxylic acid derivatives have demonstrated potent inhibition in HotSpot kinase profiling assays, with IC₅₀ values reaching as low as 30 nM against specific kinases [1]. The 7‑bromo‑3‑methyl substitution pattern represents a distinct chemotype within this kinase inhibitor space, where the bromine atom can engage in halogen bonding interactions with kinase hinge regions and the 3‑methyl group occupies a lipophilic pocket adjacent to the ATP‑binding site [1]. The carboxylic acid functional group at the 2‑position serves as a key vector for derivatization into amides, esters, and heterocyclic bioisosteres that modulate kinase selectivity and pharmacokinetic properties [1]. While the specific kinase inhibition profile of CAS 1098354‑02‑9 has not been published in peer‑reviewed literature, its structural features align with the pharmacophoric requirements of the disclosed benzothiophene kinase inhibitor series [1].

kinase inhibitors tyrosine kinase cancer therapeutics

Synthetic Accessibility and Building Block Utility: The 2-Carboxylic Acid Handle as a Key Differentiator from Non-Carboxylated Analogs

A critical practical differentiator of CAS 1098354‑02‑9 is the presence of the carboxylic acid group at the 2‑position. In contrast to the non‑carboxylated analog 7‑bromo‑3‑methylbenzo[b]thiophene (CAS 17514‑70‑4), which also serves as a benzothiophene building block but lacks the carboxylic acid functionality [1], CAS 1098354‑02‑9 enables direct, single‑step amide coupling with diverse amine partners using standard carbodiimide (EDC/HOBt) or uronium (HATU) coupling reagents . This eliminates the need for additional functional group interconversion steps (e.g., lithiation‑carboxylation or oxidation sequences) that are otherwise required when starting from the non‑carboxylated analog, thereby streamlining SAR exploration and library synthesis. The 7‑bromo substituent remains available for downstream cross‑coupling chemistry (Suzuki, Buchwald‑Hartwig, Sonogashira), while the 3‑methyl group provides steric modulation at the C3 position .

synthetic building block amide coupling medicinal chemistry

Physicochemical Property Differentiation: Melting Point and Handling Considerations vs. Non‑Carboxylated and Non‑Brominated Analogs

The carboxylic acid functionality of CAS 1098354‑02‑9 confers distinct physicochemical properties compared to non‑carboxylated benzothiophene analogs. The reported melting point range of 34–38 °C (white to pink crystalline powder) is significantly lower than the melting points typically observed for non‑carboxylated 7‑bromo‑3‑methylbenzo[b]thiophene or other benzothiophene ester derivatives, reflecting the influence of the carboxylic acid hydrogen‑bonding network on crystal lattice energy . This lower melting point has practical implications for compound handling, dissolution, and formulation during biological assay preparation. The predicted boiling point of 358.9 °C (at 760 mmHg) and flash point of 170.8 °C are consistent with the molecular weight and functional group composition of this benzothiophene carboxylic acid . These data, while not constituting a competitive advantage per se, represent essential procurement‑relevant information for storage condition determination and safe laboratory handling.

physicochemical properties compound handling solubility

High-Impact Application Scenarios for 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid in Drug Discovery


BDK Allosteric Inhibitor Lead Optimization and IP Generation

Medicinal chemistry teams developing allosteric BDK inhibitors for metabolic diseases (e.g., maple syrup urine disease, obesity‑associated BCAA elevation) can deploy CAS 1098354‑02‑9 as a starting scaffold to explore the 7‑bromo‑3‑methyl regioisomeric series, which is structurally distinct from the well‑characterized BT2/BT2F chemical space. Successful BDK engagement of 3,6‑dihalo benzothiophene‑2‑carboxylic acids (BT2 IC₅₀ = 3.19 μM) establishes the scaffold's viability; the 7‑bromo‑3‑methyl isomer offers an underexplored vector for composition‑of‑matter patent filings and novel SAR development. The carboxylic acid handle enables direct synthesis of amide prodrugs analogous to BT3, which demonstrated enhanced cellular activity in the BDK series. The absence of published BDK data for this specific CAS number represents an opportunity for organizations seeking first‑mover advantage in this target space. [1]

MDR‑Tuberculosis Drug Candidate Synthesis and SAR Expansion

Research groups targeting multidrug‑resistant and extensively drug‑resistant tuberculosis can utilize CAS 1098354‑02‑9 as the carboxylic acid precursor for synthesizing the 7‑bromo benzo[b]thiophene amide and ester series. The published antitubercular data demonstrate that the 7‑bromo substituent confers dramatically enhanced M. bovis BCG inhibition relative to the chloro analog (compound 7a), validating the bromine‑position advantage. The 2‑carboxylic acid group provides a direct synthetic entry point for generating amide derivatives that retain or improve upon the MIC range of 2.73–22.86 μg/mL observed against A‑ and D‑MDR‑MTB strains for compound 7b. Additionally, the favorable selectivity indices against human cell lines (HeLa, Panc‑1, THP‑1) support progression into lead optimization. [1]

Anti‑Inflammatory and Analgesic Drug Discovery via Carboxamide Derivatization

Pharmaceutical research organizations pursuing next‑generation NSAID alternatives with improved potency and safety profiles can leverage CAS 1098354‑02‑9 as the key intermediate for synthesizing bromo‑benzothiophene carboxamides. The demonstrated ability of these carboxamide derivatives (compounds 4, 6, and 8) to attenuate nociception and inflammation at concentrations lower than ibuprofen validates the therapeutic potential of the bromo‑benzothiophene chemotype. The carboxylic acid functionality at the 2‑position enables rapid, parallel amide library synthesis using diverse amine inputs, facilitating systematic SAR exploration of the carboxamide side chain for optimized potency, selectivity, and pharmacokinetic properties. [1]

Multi‑Kinase Inhibitor Library Synthesis and Selectivity Profiling

Kinase drug discovery groups can incorporate CAS 1098354‑02‑9 into focused benzothiophene‑based kinase inhibitor libraries for screening against both established and emerging kinase targets. The bromine atom at the 7‑position is a potential halogen bond donor for hinge region interactions, while the 3‑methyl group provides steric complementarity to lipophilic kinase pockets. The carboxylic acid handle enables high‑throughput amide coupling for rapid library generation, and the scaffold's structural distinctiveness from more common 5‑ and 6‑substituted benzothiophene kinase inhibitors creates opportunities for novel intellectual property. Patent‑disclosed benzothiophene carboxylate kinase inhibitors achieving IC₅₀ values as low as 30 nM in HotSpot profiling assays validate the scaffold's potential for potent target engagement. [1]

Quote Request

Request a Quote for 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.